N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-bromofuran-2-carboxamide
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Overview
Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-bromofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-bromofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core This core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the furan ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups into the molecule.
Scientific Research Applications
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-bromofuran-2-carboxamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or receptor binding due to its structural features.
Medicine: The compound is of interest for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or advanced materials.
Mechanism of Action
The mechanism by which N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-bromofuran-2-carboxamide exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-bromofuran-2-carboxamide can be compared to other compounds with similar structures, such as:
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide: This compound lacks the bromofuran moiety, which may affect its chemical properties and biological activity.
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(3,4-dimethoxyphenyl)acetamide:
The uniqueness of this compound lies in its combination of the tetrahydroisoquinoline core with the bromofuran carboxamide moiety, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-10(20)19-7-6-11-2-3-13(8-12(11)9-19)18-16(21)14-4-5-15(17)22-14/h2-5,8H,6-7,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACKHIYFNDELBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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